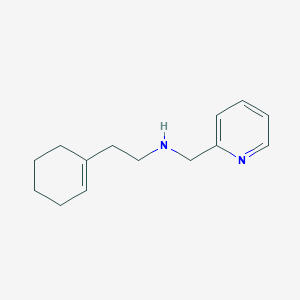![molecular formula C20H24Cl2N2O2 B275983 N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275983.png)
N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to a reduction in the symptoms of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine can have various biochemical and physiological effects on the body. For example, it can reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in lab experiments is its high potency. This compound is highly effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is that it can be difficult to work with due to its complex synthesis process.
Zukünftige Richtungen
There are many potential future directions for research on N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. Some of the areas of interest include:
1. Further studies on the mechanism of action of this compound.
2. Development of more efficient synthesis methods for N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine.
3. Investigation of the potential therapeutic applications of this compound in other fields of medicine.
4. Optimization of the dosage and delivery methods for this compound.
5. Exploration of the potential side effects of this compound and ways to mitigate them.
Conclusion:
In conclusion, N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound with significant potential for therapeutic applications. While much research has been done on this compound, there is still much to be learned about its mechanism of action and potential applications. By continuing to study this compound, researchers may be able to unlock new treatments for a variety of diseases.
Synthesemethoden
The synthesis of N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps. The starting materials for the synthesis are 2,4-dichlorobenzyl chloride, 3-hydroxybenzyl alcohol, and morpholine. The reaction proceeds through a series of intermediate steps, which ultimately yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
Produktname |
N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine |
|---|---|
Molekularformel |
C20H24Cl2N2O2 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
N-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C20H24Cl2N2O2/c21-18-5-4-17(20(22)13-18)15-26-19-3-1-2-16(12-19)14-23-6-7-24-8-10-25-11-9-24/h1-5,12-13,23H,6-11,14-15H2 |
InChI-Schlüssel |
CMJVVEKSDWDTOJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCNCC2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amino)ethanol](/img/structure/B275901.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
![1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B275903.png)
![(2-chlorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275904.png)
![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)



![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)